2-Amino-3-(oxolan-3-yl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
RRZCBBNQCWIVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Oxolan 3 Yl Propanamide
Retrosynthetic Analysis of the 2-Amino-3-(oxolan-3-yl)propanamide Core Structure
A retrosynthetic analysis of this compound reveals several key disconnections that can guide its synthesis. The primary amide and the α-amino group are common functionalities that can be introduced through various established methods. The main challenge lies in the stereoselective formation of the C-C bond between the propanamide backbone and the oxolane (tetrahydrofuran) ring, as well as controlling the stereochemistry of the α-amino group.
One plausible retrosynthetic pathway involves disconnecting the C-C bond between the α-carbon and the oxolane ring. This leads to a protected glycine (B1666218) equivalent and a suitable 3-substituted oxolane derivative. Another approach could involve the disconnection of the C-N bond of the amino group, suggesting a late-stage amination of a 3-(oxolan-3-yl)propanoic acid derivative.
A simplified retrosynthetic scheme can be visualized as follows:
Disconnection 1 (C-C bond): this compound can be conceptually broken down into an electrophilic oxolane-containing fragment and a nucleophilic glycine enolate equivalent.
Disconnection 2 (C-N bond): Alternatively, the amino group could be introduced via electrophilic amination of a chiral enolate derived from a 3-(oxolan-3-yl)propanamide derivative.
Disconnection 3 (Amide bond): The propanamide can be formed from the corresponding carboxylic acid, 2-amino-3-(oxolan-3-yl)propanoic acid uni.lu, through standard peptide coupling reactions.
Enantioselective Synthesis Strategies for Chiral Centers in this compound
The presence of at least two chiral centers in this compound necessitates the use of enantioselective synthesis strategies to obtain the desired stereoisomer.
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. frontiersin.orgnih.gov In the context of synthesizing the propanamide core, several catalytic approaches could be employed:
Asymmetric Hydrogenation: A dehydroamino acid precursor could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to set the stereochemistry of the α-amino group.
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis could be utilized for the alkylation of a glycine-derived Schiff base with a 3-halo-oxolane, where a chiral phase-transfer catalyst controls the facial selectivity of the alkylation.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can promote asymmetric Mannich or Michael reactions to construct the carbon skeleton with high stereocontrol. researchgate.net For instance, the conjugate addition of a glycine equivalent to a vinyl-oxolane derivative could be a viable strategy.
Recent advances in asymmetric catalysis have expanded the toolbox for creating enantiopure molecules, with methods that are both efficient and environmentally friendly. nih.gov
The chiral pool provides a collection of readily available, enantiopure starting materials derived from nature, such as amino acids, sugars, and terpenes. wikipedia.orgnumberanalytics.com This strategy is particularly advantageous when the target molecule's structure resembles a known natural product. nih.gov
When a chiral starting material is used (e.g., from the chiral pool), the subsequent reactions must be highly diastereoselective to ensure the desired stereochemistry of the final product. This can be achieved through several methods:
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to guide the stereoselective formation of new chiral centers. Evans oxazolidinones are a classic example used for diastereoselective alkylations. The enolate derived from an N-acylated chiral oxazolidinone can react with an electrophilic oxolane species, followed by cleavage of the auxiliary to yield the desired chiral acid, which can then be converted to the propanamide.
Catalyst Control: A chiral catalyst can be used to favor the formation of one diastereomer over the others in a reaction between two prochiral or chiral reactants.
An improved four-step approach for the stereoselective synthesis of long-chain anti-2-amino-3-alkanols has been described, which could be adapted for the synthesis of the target molecule. researchgate.net
Development of Novel Synthetic Routes to the this compound Scaffold
The demand for efficient and diverse synthetic methods has driven the development of novel strategies for constructing complex molecular scaffolds.
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rug.nl MCRs are highly atom-economical and can rapidly generate molecular complexity from simple precursors.
A potential MCR approach for the synthesis of the this compound scaffold could involve a Ugi or Passerini reaction. For example, a Ugi four-component reaction could theoretically assemble the core structure from an oxolane-containing aldehyde, an amine, an isocyanide, and a carboxylic acid in a single pot. While the direct application to this specific target is not yet reported, the versatility of MCRs makes them an attractive area of investigation for novel synthetic routes. rug.nl The development of MCRs for the synthesis of pyrrole (B145914) scaffolds demonstrates the power of this approach in creating functionalized heterocyclic systems. mdpi.com
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce waste and utilize more environmentally benign reagents and conditions. The direct amidation of the parent carboxylic acid, 2-amino-3-(oxolan-3-yl)propanoic acid, represents a key step where green methodologies can be applied.
Conventional amidation methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents such as HATU, which generate significant amounts of by-product waste. ucl.ac.uk Greener alternatives focus on catalytic approaches. Boron-based catalysts, for instance, have shown considerable promise for direct amide formation. ucl.ac.uk Boric acid can catalyze the amidation of carboxylic acids, often requiring azeotropic removal of water. sciepub.com More advanced borate (B1201080) esters can facilitate the synthesis of amides from challenging substrates, including unprotected amino acids, under milder conditions. ucl.ac.uknih.gov
Enzymatic catalysis offers another powerful green strategy. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in greener solvents like cyclopentyl methyl ether. rsc.orgnih.gov This biocatalytic approach is highly chemoselective, often proceeds without the need for protecting groups, and minimizes racemization, which is a common issue in chemical amidation of α-amino acids. rsc.org
A comparative overview of potential green amidation methods for the synthesis of this compound from its parent acid is presented below.
| Catalyst/Method | Reagents & Conditions | Advantages | Potential Challenges |
| Boric Acid Catalysis | Boric acid, Ammonia/Ammonium salt, Toluene, Azeotropic distillation | Low-cost catalyst, Simple procedure | High temperatures, Limited substrate scope |
| Borate Ester Catalysis | B(OCH₂CF₃)₃, Ammonia/Ammonium salt, Organic solvent, Room temperature | High efficiency, Mild conditions, Tolerates unprotected amino acids nih.gov | Stoichiometric use of boron reagent in some cases, Cost of reagent |
| Enzymatic (Lipase) | Immobilized CALB, Ammonia, 2-Methyl-2-butanol, 70 °C | High chemoselectivity, No racemization, Reduced waste, Use of green solvents rsc.orgnih.gov | Enzyme stability and cost, Slower reaction rates compared to some chemical methods |
Derivatization Strategies for this compound Analogues
To explore the structure-activity relationship and optimize the properties of this compound, the synthesis of various analogues through derivatization is essential. Modifications can be targeted at the amide moiety, the primary amino group, and the oxolane ring.
Modifications at the Amide Nitrogen and Carbonyl Moieties
The primary amide of this compound can be functionalized to generate secondary or tertiary amides. This is typically achieved by N-alkylation or N-arylation reactions. However, direct alkylation of primary amides can be challenging. A more common approach would be to synthesize these derivatives from the parent carboxylic acid using the desired primary or secondary amine instead of ammonia.
Alternatively, the amide bond itself can be transformed. For instance, reduction of the amide can yield the corresponding amine. More advanced methods allow for the reductive functionalization of amides into other functionalities like N-sulfonylformamidines. nih.gov
| Modification | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide, Strong base (e.g., NaH), Anhydrous solvent | Secondary or Tertiary Amide |
| Amidation with Primary/Secondary Amine | 2-Amino-3-(oxolan-3-yl)propanoic acid, R¹R²NH, Coupling agent (e.g., HATU, EDC) | Secondary or Tertiary Amide |
| Amide Reduction | Strong reducing agent (e.g., LiAlH₄), Anhydrous ether | Diamine |
| Conversion to Thioamide | Lawesson's reagent, Anhydrous solvent (e.g., Toluene) | Thioamide |
Functionalization of the Primary Amino Group
The primary amino group is a key site for modification, allowing for the introduction of a wide array of functional groups. Acylation is a common transformation, leading to the formation of a new amide linkage. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with other carboxylic acids. organic-chemistry.org
| Functionalization | Reagents & Conditions | Functional Group Introduced |
| N-Acylation | R-COCl or (RCO)₂O, Base (e.g., Triethylamine), CH₂Cl₂ | Acyl (Amide) |
| N-Alkylation | Aldehyde/Ketone, Reductive amination conditions (e.g., NaBH₃CN) | Alkyl |
| N-Sulfonylation | R-SO₂Cl, Base (e.g., Pyridine), CH₂Cl₂ | Sulfonyl (Sulfonamide) |
| Urea Formation | Isocyanate (R-NCO) or Carbamoyl chloride, Aprotic solvent | Urea |
| Carbamate Formation | Chloroformate (R-O-COCl), Base (e.g., NaHCO₃), Aqueous/Organic solvent | Carbamate |
Substitution Pattern Variations on the Oxolane Ring
Modifying the oxolane ring introduces steric and electronic changes that can profoundly impact molecular interactions. While direct functionalization of the saturated oxolane ring is challenging, variations can be introduced by starting from appropriately substituted precursors during the initial synthesis of the amino acid. For example, using substituted 1,4-dienoates in an asymmetric oxidative cyclization could yield tetrahydrofurans with diverse substitution patterns. acs.org
Potential modifications could include the introduction of alkyl, aryl, or halogen substituents at various positions on the ring. The presence of heteroatoms or other functional groups on the ring would further expand the chemical space available for exploration.
| Position on Oxolane Ring | Potential Substituent | Synthetic Approach |
| C2 or C5 | Alkyl, Hydroxymethyl | Start from substituted homoallylic alcohols or alkenoic acids. nottingham.ac.uk |
| C4 | Halogen, Alkyl | Utilize precursors with pre-existing functionality for cyclization. |
| C2 and C5 (trans-disubstituted) | Various functional groups | Asymmetric permanganate (B83412) oxidative cyclization of 1,4-dienoates. acs.org |
Peptide Conjugation and Peptidomimetic Approaches
As an unnatural amino acid, this compound can be incorporated into peptides to create novel peptidomimetics. nih.gov This strategy is often employed to enhance the stability, bioavailability, and receptor selectivity of bioactive peptides. The incorporation of D-amino acids or unnatural amino acids can confer resistance to enzymatic degradation. nih.gov
The conjugation of this amino acid amide into a peptide sequence would follow standard solid-phase or solution-phase peptide synthesis protocols. The primary amino group of this compound would act as the nucleophile for coupling to the activated carboxyl group of the preceding amino acid in the peptide chain. Conversely, the parent carboxylic acid, after suitable N-protection, could be activated and coupled to the N-terminus of a peptide. acs.orgnih.gov
The choice of coupling reagents is critical to ensure efficient amide bond formation and minimize racemization, especially when dealing with sterically hindered or unusual amino acids. acs.orgacs.org
| Coupling Strategy | Reagents & Conditions | Key Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | N-protected 2-amino-3-(oxolan-3-yl)propanoic acid, Coupling reagents (HATU, HOBt/DIC), Solid support resin | Efficient for building longer peptides; requires N-protection (e.g., Fmoc, Boc). |
| Solution-Phase Coupling | N-protected amino acid, C-terminal peptide ester, Coupling reagents, Organic solvent | Suitable for shorter peptides or segment condensation. |
| Native Chemical Ligation | Peptide-thioester + N-terminal cysteine-peptide | Site-specific ligation of unprotected peptides. |
| Enzymatic Ligation | Specific ligases (e.g., Sortase A) | Highly specific, mild conditions. |
Advanced Structural Characterization Techniques for 2 Amino 3 Oxolan 3 Yl Propanamide and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-Amino-3-(oxolan-3-yl)propanamide, a combination of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provides a complete picture of the atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The protons of the oxolane ring, the propanamide backbone, and the amino and amide groups will each have characteristic chemical shifts and coupling patterns. For instance, the protons on the carbon adjacent to the amino group (the α-carbon) would likely appear as a multiplet, coupled to the neighboring methylene (B1212753) protons. The diastereotopic protons of the oxolane ring would exhibit complex splitting patterns, further complicated by the stereocenter at the point of attachment to the propanamide moiety.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct resonances would be expected for the carbonyl carbon of the amide, the α-carbon bearing the amino group, the carbons of the oxolane ring, and the methylene bridge. The chemical shift of the carbonyl carbon would be in the typical downfield region for amides (around 170-180 ppm).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the protons on the propanamide backbone and those on the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon resonance to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the linkage between the oxolane ring and the propanamide backbone.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | 175.4 |
| 2 (CH-NH₂) | 3.6 | 53.2 |
| 3 (CH₂-oxolane) | 1.8, 2.0 | 35.1 |
| 4 (CH-oxolane) | 2.5 | 38.6 |
| 5 (CH₂-O) | 3.7, 3.8 | 67.5 |
| 6 (CH₂) | 1.9, 2.1 | 31.0 |
| 7 (CH₂-O) | 3.6, 3.9 | 68.2 |
| NH₂ | 2.1 (broad) | - |
| CONH₂ | 7.0, 7.5 (broad) | - |
Note: These are predicted values and may differ from experimental results. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₇H₁₄N₂O₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The expected exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).
Expected HRMS Data:
Molecular Formula: C₇H₁₄N₂O₂
Calculated Monoisotopic Mass: 158.1055 g/mol
Expected [M+H]⁺ ion: 159.1133 m/z
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. Key expected fragmentations for this compound would include:
Loss of the amide group (CONH₂) as a neutral molecule (44 Da).
Cleavage of the bond between the α-carbon and the methylene bridge, leading to fragments corresponding to the propanamide portion and the oxolane ring.
Fragmentation of the oxolane ring itself.
For the related compound, 2-amino-3-(oxolan-3-yl)propanoic acid, predicted collision cross-section (CCS) values for various adducts have been calculated, which can serve as a reference for the expected behavior of the target propanamide in ion mobility-mass spectrometry. uni.lu
Predicted Collision Cross Section (CCS) Data for the Related Compound 2-amino-3-(oxolan-3-yl)propanoic acid uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 160.09682 | 135.4 |
| [M+Na]⁺ | 182.07876 | 139.8 |
| [M-H]⁻ | 158.08226 | 137.1 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
N-H stretching: The primary amine (NH₂) and primary amide (CONH₂) groups would each exhibit characteristic stretches in the region of 3400-3200 cm⁻¹. The amine may show two bands (symmetric and asymmetric stretching), while the amide N-H stretch is often broad due to hydrogen bonding.
C=O stretching: A strong absorption band for the amide carbonyl group (Amide I band) would be expected around 1680-1630 cm⁻¹.
N-H bending: The bending vibration of the NH₂ group would appear in the region of 1650-1580 cm⁻¹. The amide N-H bend (Amide II band) is typically found between 1550 and 1510 cm⁻¹.
C-O stretching: A strong band corresponding to the ether linkage in the oxolane ring would be present in the 1150-1085 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be particularly useful for observing the C-C backbone vibrations and symmetric stretches of the oxolane ring, which may be weak in the IR spectrum. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (NH₂) | N-H stretch | 3400-3250 |
| Amide (CONH₂) | N-H stretch | ~3350 and ~3180 |
| Carbonyl (C=O) | C=O stretch (Amide I) | 1680-1630 |
| Amine (NH₂) | N-H bend | 1650-1580 |
| Amide (CONH₂) | N-H bend (Amide II) | 1550-1510 |
| Ether (C-O-C) | C-O stretch | 1150-1085 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. For a chiral molecule like this compound, which has at least two stereocenters (the α-carbon of the amino acid moiety and the C3-position of the oxolane ring), obtaining a single crystal suitable for X-ray diffraction would be invaluable.
The analysis of the diffraction pattern allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity. Furthermore, for a chiral crystal, anomalous dispersion methods can be used to determine the absolute configuration of the stereocenters, for example, by using the Flack parameter.
While no crystal structure for this compound is currently available in public databases, studies on related amino acid derivatives have successfully employed this technique to establish their absolute stereochemistry. researchgate.netresearchgate.net For instance, X-ray crystallography has been used to determine the absolute configuration of novel amino acid derivatives, providing crucial data for understanding their biological activity. researchgate.net
Typical Data Obtained from X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral crystal. |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. These methods are particularly useful for assigning the absolute configuration of a chiral compound in solution, especially when X-ray crystallography is not feasible.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For this compound, the chromophores, such as the amide carbonyl group, would give rise to specific Cotton effects. The sign and magnitude of these effects could be correlated with the absolute configuration of the stereocenters, often through comparison with structurally related compounds of known stereochemistry or with theoretical calculations of the CD spectrum.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign absolute configuration, although CD is often more informative due to its greater resolution of electronic transitions.
The application of these techniques would involve measuring the CD and ORD spectra of the enantiomers of this compound. The mirror-image relationship between the spectra of the two enantiomers would confirm their enantiomeric nature, and the specific spectral features would provide insight into their absolute configurations.
Computational and Theoretical Chemistry Studies of 2 Amino 3 Oxolan 3 Yl Propanamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 2-Amino-3-(oxolan-3-yl)propanamide, DFT calculations can be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. These parameters are fundamental to understanding its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the electrophilicity index helps in classifying the molecule as a strong or marginal electrophile.
The acidity and basicity of this compound can be predicted by calculating the proton affinity of the basic sites (the amino group and the amide oxygen) and the deprotonation energy of the acidic sites (the amide N-H and the α-carbon C-H). The pKa values can be estimated using various theoretical models, providing insight into the ionization state of the molecule at physiological pH.
Table 1: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
| Electronegativity (χ) | 2.2 | eV |
| Chemical Hardness (η) | 4.3 | eV |
| Electrophilicity Index (ω) | 0.56 | eV |
| Dipole Moment | 3.2 | Debye |
| pKa (Amine) | 9.5 | |
| pKa (Amide N-H) | 17.2 |
Conformational Analysis and Potential Energy Surface Mapping of this compound
The biological activity of a flexible molecule like this compound is often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.
A potential energy surface (PES) map can be generated by plotting the energy of the molecule as a function of two or more dihedral angles. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. For this compound, key dihedral angles to consider would be those around the Cα-Cβ bond and the Cβ-Cγ bond, which determine the relative orientation of the amino, amide, and oxolane groups. The puckering of the oxolane ring also contributes to the conformational landscape.
Understanding the conformational preferences is crucial for predicting how the molecule might fit into a biological target's binding site. The global minimum energy conformation is not always the bioactive conformation; often, a higher energy conformer is responsible for the biological effect.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60° | 180° | 0.00 |
| 2 | -60° | 180° | 0.52 |
| 3 | 180° | 60° | 1.25 |
| 4 | 60° | -60° | 2.10 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is invaluable for identifying potential biological targets for this compound. A library of protein structures can be screened to find those with binding sites that are complementary in shape and chemical nature to the molecule.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a scoring function that estimates the binding affinity. The results of a docking study can provide a plausible binding mode and a predicted binding energy, which can be used to rank potential targets.
Molecular dynamics (MD) simulations can then be used to refine the docked complex and to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of both the ligand and the receptor, as well as the stability of their interactions. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative GABA Receptor Subtype
| Parameter | Value |
| Binding Affinity | -7.8 kcal/mol |
| Key Interacting Residues | Tyr157, Ser204, Arg120 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | 5 |
In Silico Prediction of Potential Biological Activities and Target Prioritization
Based on its structural similarity to known bioactive molecules, the potential biological activities of this compound can be predicted using various in silico methods. These methods often employ machine learning algorithms trained on large datasets of compounds with known activities.
One approach is to use pharmacophore modeling, where the essential three-dimensional arrangement of functional groups responsible for a particular biological activity is identified. The structure of this compound can then be compared to known pharmacophores to predict its potential targets. Given its amino acid-like backbone and cyclic ether, potential activities could be related to neurotransmitter receptors or enzyme inhibition.
Target prioritization can be achieved by combining the results from molecular docking, pharmacophore screening, and other predictive models. This allows for the selection of the most promising biological targets for subsequent experimental validation, thereby streamlining the drug discovery process.
Cheminformatics Approaches for Library Design and Virtual Screening of Analogues
Cheminformatics tools can be used to design a virtual library of analogues of this compound. By systematically modifying different parts of the molecule, such as the oxolane ring or the amide group, a diverse set of related compounds can be generated. This library can then be subjected to virtual screening to identify analogues with potentially improved activity, selectivity, or pharmacokinetic properties.
Virtual screening techniques include both ligand-based and structure-based methods. Ligand-based methods, such as similarity searching and QSAR modeling, rely on the properties of known active compounds. Structure-based methods, such as molecular docking, utilize the three-dimensional structure of the biological target. A combination of these approaches can be used to efficiently screen large virtual libraries.
Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its physicochemical properties. For this compound and its analogues, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and metabolic stability.
To build a QSPR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as its topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property of interest. A well-validated QSPR model can then be used to predict the properties of new, unsynthesized compounds.
Molecular Interactions and Chemical Biology Applications of 2 Amino 3 Oxolan 3 Yl Propanamide
Investigation of Protein-Ligand Binding Mechanisms
A thorough search of scientific databases has yielded no specific studies detailing the protein-ligand binding mechanisms of 2-Amino-3-(oxolan-3-yl)propanamide. Consequently, there is no available information regarding its potential as an enzyme inhibitor or its activity as a receptor agonist or antagonist. Research into the binding affinities, kinetics, and structural basis of its interaction with any protein target has not been publicly documented.
Elucidation of Mechanism of Action at the Molecular and Subcellular Levels
There is currently no published research that elucidates the mechanism of action of this compound at either the molecular or subcellular level. Investigations into its potential effects on cellular signaling pathways, metabolic processes, or other biological functions have not been reported in the available scientific literature.
Application in Cell-Based Assays for Mechanistic Understanding
No studies have been identified that report the use of this compound in cell-based assays. Consequently, there is no data available concerning its cellular uptake, intracellular localization, or its ability to modulate specific cellular pathways. Such assays are crucial for understanding the biological effects of a compound in a living system, and this area remains uninvestigated for this particular molecule.
Exploration as a Substrate or Inhibitor for Specific Enzymes
There is no available research on the exploration of this compound as a potential substrate or inhibitor for any specific enzymes, such as peptidases or hydrolases. The interaction of this compound with enzymatic targets has not been a subject of published scientific inquiry.
Development as a Scaffold for Rational Drug Design
While the structure of this compound, featuring a central amino acid-like core with a distinct oxolane moiety, could theoretically serve as a scaffold for medicinal chemistry efforts, there is no published evidence of its use in rational drug design. The development of a chemical scaffold for drug design is contingent on initial findings of biological activity or specific target engagement, which are currently absent for this compound.
Insufficient Information Available to Generate the Requested Article
A thorough search of publicly available scientific literature and databases has revealed insufficient information to generate a detailed article on the "Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of this compound Analogues" as per the specified outline.
The requested article structure demands in-depth analysis and data for the following sections:
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Amino 3 Oxolan 3 Yl Propanamide Analogues
Design Principles for Optimized Molecular Probes and Leads
The conducted research did not yield any specific studies, data tables, or detailed research findings pertaining to 2-Amino-3-(oxolan-3-yl)propanamide that would be necessary to populate these sections with scientifically accurate and thorough content. The core of the request—to focus solely on this specific chemical compound and its analogues—cannot be met due to the lack of available information in the public domain.
While general principles of SAR, SPR, and QSAR exist, applying them to this compound without specific experimental data would be speculative and would not adhere to the instructions for a scientifically accurate and informative article. Therefore, in the interest of maintaining accuracy and adhering to the strict constraints of the user request, the article cannot be generated at this time.
Preclinical Biological Evaluation of 2 Amino 3 Oxolan 3 Yl Propanamide and Derivatives
In Vitro Biological Activity Screening
No specific in vitro biological activity screening data for 2-Amino-3-(oxolan-3-yl)propanamide is currently available. This includes results from:
Enzyme Assays: There are no published studies detailing the inhibitory or activating effects of this compound on specific enzymes.
Receptor Binding Assays: Information regarding the affinity and binding profile of this compound to any biological receptors is not present in the public domain.
Cellular Phenotypic Screens: Reports on the effects of this compound on cellular phenotypes, such as cell viability, proliferation, or morphological changes, have not been found.
Antimicrobial Activity Assays: There is no available data on the efficacy of this compound against bacterial or fungal strains.
Biochemical Pathway Analysis in Model Organisms and Cell Lines
There are no published findings on the biochemical pathways modulated by this compound in any model organisms or cell lines. This type of analysis is fundamental to elucidating the mechanism of action of a novel compound.
Development of Robust Biological Assays for High-Throughput Screening of Analogues
While general methodologies for developing robust biological assays for high-throughput screening (HTS) are well-established, there is no specific information on the development of such assays tailored for the screening of analogues of this compound. The development of HTS assays is a critical step in drug discovery, allowing for the rapid screening of large compound libraries to identify potential lead candidates.
Cell-Based Permeability and Efflux Studies
No data from cell-based permeability assays (e.g., Caco-2, PAMPA) or efflux studies for this compound is available. These studies are essential for predicting the oral bioavailability and potential for drug resistance of a compound. The incorporation of non-natural amino acids can, in some cases, improve cell permeability.
Assessment of Target Engagement in Cellular Contexts
Information regarding the assessment of target engagement for this compound in cellular contexts is not available. Techniques to confirm that a compound interacts with its intended biological target within a cell are a key component of preclinical evaluation.
Future Perspectives in 2 Amino 3 Oxolan 3 Yl Propanamide Research
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery
Key Applications of AI/ML:
Predictive Modeling: ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives of 2-Amino-3-(oxolan-3-yl)propanamide. This would enable the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the most promising drug-like properties.
De Novo Drug Design: Generative AI models can design novel derivatives of the this compound scaffold, tailored to bind to specific biological targets with high affinity and selectivity.
Target Identification: AI can analyze biological data to identify novel protein targets for which the this compound scaffold may be particularly well-suited.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive ADMET Modeling | Reduction in late-stage attrition of drug candidates |
| Generative Molecular Design | Rapid exploration of novel chemical space around the core scaffold |
| AI-based Target Identification | Uncovering new therapeutic opportunities for the compound family |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights from Basic Research
The unique three-dimensional structure of the oxolane ring in this compound can lead to novel interactions with biological targets. Basic research aimed at understanding these interactions will be crucial for uncovering new therapeutic applications. The exploration of amino acid metabolism, for instance, has revealed new therapeutic targets for various diseases, including cancer and metabolic disorders. rsc.org
Potential Therapeutic Areas:
Neurological Disorders: The saturated heterocyclic motif is a common feature in centrally active drugs. The oxolane ring may modulate physicochemical properties to enhance blood-brain barrier penetration, making derivatives of this compound interesting candidates for neurological targets.
Oncology: Amino acid analogues are frequently used in cancer therapy to disrupt tumor cell metabolism. rsc.org Research could explore the potential of this compound derivatives as inhibitors of specific amino acid transporters or metabolic enzymes that are upregulated in cancer cells.
Infectious Diseases: The scaffold could serve as a starting point for the development of novel antimicrobial agents, potentially by mimicking a natural substrate to inhibit essential bacterial or viral enzymes.
Development of Advanced Chemical Synthesis Technologies for Scalable Production
The efficient and scalable synthesis of this compound and its derivatives is a critical step for its future development. Current synthetic methods may be suitable for laboratory-scale production, but advancements will be needed for preclinical and clinical development.
Future Synthetic Strategies:
Asymmetric Synthesis: Developing stereoselective synthetic routes will be paramount, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Flow Chemistry: Continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide a greener and more efficient alternative to traditional chemical methods.
Collaborative Research Initiatives between Academia and Industry for Fundamental Understanding
The journey of a novel scaffold like this compound from a laboratory curiosity to a therapeutic agent is a complex and resource-intensive process. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to unlock its full potential.
Benefits of Collaboration:
Academia: Can provide deep expertise in fundamental biology, target validation, and the exploration of novel mechanisms of action.
Industry: Offers resources for high-throughput screening, medicinal chemistry optimization, preclinical development, and clinical trials.
Such partnerships can accelerate the translation of basic scientific discoveries into tangible clinical applications.
Application in PROTAC and Molecular Glue Technologies
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in drug discovery. The this compound scaffold, with its distinct chemical handles, is a potential candidate for incorporation into these modalities.
PROTACs: This compound could be functionalized to serve as a linker that connects a target-binding warhead to an E3 ligase-recruiting moiety. The non-aromatic, three-dimensional nature of the oxolane ring may offer advantages in terms of linker rigidity and cell permeability.
Molecular Glues: Derivatives of this compound could be screened for their ability to induce novel protein-protein interactions, leading to the degradation of previously "undruggable" targets.
Bioorthogonal Chemistry Applications of the this compound Scaffold
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique structure of this compound could be exploited in this context.
Potential Bioorthogonal Applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Amino-3-(oxolan-3-yl)propanamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and amide bond formation. Key steps include reacting oxolane derivatives with protected amino acids under controlled pH (6.5–7.5) and temperature (40–60°C). Inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates. Purification via column chromatography with ethyl acetate/methanol gradients (9:1 to 7:3) ensures >95% purity .
Q. How can the stereochemistry of this compound be characterized, and why is it critical for biological activity?
- Methodological Answer : Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry. The oxolane ring’s spatial arrangement and amino acid configuration influence receptor binding. For example, (S)-enantiomers may exhibit higher affinity for glutamate receptors compared to (R)-forms, as seen in similar bicyclic amino acid derivatives .
Q. What initial assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Prioritize receptor binding assays (e.g., radiolabeled ligand displacement for NMDA or GABA receptors) and enzyme inhibition studies (e.g., kinase or protease panels). Cellular viability assays (MTT or ATP-based) assess cytotoxicity. Cross-validate results with fluorescence polarization for quantitative binding metrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, ion concentration). Address this by:
- Standardizing buffer conditions (e.g., 25 mM HEPES, pH 7.4).
- Validating purity via HPLC-MS (>98% purity threshold).
- Using orthogonal methods (e.g., surface plasmon resonance and isothermal titration calorimetry) to confirm binding kinetics .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS applications?
- Methodological Answer : Modify the oxolane ring with electron-withdrawing groups (e.g., fluorine) to enhance blood-brain barrier penetration. Conduct in vitro ADME assays:
- Microsomal stability (human liver microsomes, NADPH co-factor).
- Plasma protein binding (equilibrium dialysis).
- Parallel artificial membrane permeability assay (PAMPA) for passive diffusion profiling .
Q. How can enzyme interaction mechanisms be elucidated for this compound?
- Methodological Answer : Perform kinetic assays under varied substrate/co-factor concentrations to identify inhibition type (competitive vs. non-competitive). Pair with molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites. Mutagenesis studies (e.g., alanine scanning) validate critical residues for interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
